molecular formula C5H6BrN3O2S B1524421 2-Amino-5-bromopyridine-3-sulfonamide CAS No. 869008-16-2

2-Amino-5-bromopyridine-3-sulfonamide

Cat. No. B1524421
CAS No.: 869008-16-2
M. Wt: 252.09 g/mol
InChI Key: IJYXGZXSYHBIBW-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

2-Amino-5-bromopyridine-3-sulfonyl chloride (reagent preparation 25) (95.5 mg, 0.35 mmol) was treated with 0.5M ammonia in dioxane solution (7 mL) and the mixture was stirred for 1 h at room temperature. Concentrated aqueous ammonia (2 mL) was then added to the mixture then stirred an additional 12 h. The mixture was then concentrated and the residue suspended in water (5 mL). The solid was collected by filtration and dried to give 2-amino-5-bromopyridine-3-sulfonamide (55.7 mg, 89%).
Quantity
95.5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([S:8](Cl)(=[O:10])=[O:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1.[NH3:13]>O1CCOCC1>[NH2:1][C:2]1[C:7]([S:8]([NH2:13])(=[O:10])=[O:9])=[CH:6][C:5]([Br:12])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
95.5 mg
Type
reactant
Smiles
NC1=NC=C(C=C1S(=O)(=O)Cl)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred an additional 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC=C(C=C1S(=O)(=O)N)Br
Measurements
Type Value Analysis
AMOUNT: MASS 55.7 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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